4-(Iodomethyl)-5-methyl-2H-1,3-dioxol-2-one
Description
Chemical Classification of 1,3-Dioxolane Heterocycles
1,3-Dioxolane derivatives belong to the class of five-membered oxygen-containing heterocycles characterized by a saturated ring structure with two oxygen atoms at the 1- and 3-positions. The parent compound, 1,3-dioxolane (C₃H₆O₂), serves as a foundational scaffold for numerous derivatives, including halogenated variants such as 4-(iodomethyl)-5-methyl-2H-1,3-dioxol-2-one (C₅H₅IO₃). This iodinated derivative features a carbonyl group at position 2, a methyl group at position 5, and an iodomethyl substituent at position 4, conferring unique electronic and steric properties.
Structurally, 1,3-dioxolanes are cyclic acetals or ketals formed via the condensation of diols (e.g., ethylene glycol) with aldehydes or ketones. The iodomethyl group in this compound introduces polarizability and enhanced reactivity compared to non-halogenated analogs, making it a versatile intermediate in synthetic chemistry. The methyl group at position 5 stabilizes the ring through steric effects, while the iodomethyl moiety serves as a reactive handle for nucleophilic substitution or cross-coupling reactions.
A comparative analysis of halogenated dioxolanes reveals distinct physicochemical trends. For example, the iodine atom’s larger atomic radius (1.98 Å) compared to chlorine (0.99 Å) or bromine (1.14 Å) increases van der Waals interactions, influencing solubility and crystallization behavior. These properties are critical in applications ranging from pharmaceutical synthesis to materials science.
Historical Context of Halogenated Dioxolane Derivatives
The exploration of halogenated 1,3-dioxolanes began in the mid-20th century, driven by the need for stable, reactive intermediates in organic synthesis. Early work focused on chlorinated derivatives, such as 4-chloromethyl-5-methyl-1,3-dioxol-2-one, which demonstrated utility in penicillin prodrug synthesis. The introduction of iodine into this framework emerged later, leveraging its superior leaving-group ability in nucleophilic aromatic substitution and Suzuki-Miyaura coupling reactions.
A pivotal advancement occurred in the 1990s with the development of halogenated dioxolanes for polymer chemistry. U.S. Patent 5,227,500 disclosed methods for synthesizing fluorinated dioxolane monomers, highlighting their thermal stability and dielectric properties. Concurrently, studies on iodomethyl derivatives gained traction due to iodine’s role in facilitating C–C bond formation under mild conditions. For instance, the synthesis of this compound via iodination of its chloromethyl precursor became a benchmark for generating electrophilic intermediates.
The historical evolution of these compounds is further illustrated by their application in angiotensin II receptor antagonists. Olmesartan medoxomil, a antihypertensive drug, relies on a chloromethyl dioxolane intermediate during synthesis, underscoring the pharmacological relevance of halogenated dioxolanes.
Significance of Iodine Substitution in Heterocyclic Chemistry
Iodine’s incorporation into heterocycles like 1,3-dioxolane enhances reactivity and functional versatility. The iodomethyl group in this compound acts as a potent electrophile, participating in Stille, Sonogashira, and Heck couplings with palladium catalysts. This contrasts with smaller halogens (e.g., Cl, Br), which exhibit lower polarizability and slower kinetic profiles in cross-coupling reactions.
The iodine atom’s hyperpolarizable nature also facilitates radical-mediated transformations. For example, under UV irradiation, the C–I bond in iodomethyl dioxolanes undergoes homolytic cleavage, generating methylene radicals that engage in cyclopropanation or polymerization reactions. Such reactivity is exploited in materials science to construct cross-linked polymers with tailored mechanical properties.
Furthermore, iodine’s role in supramolecular chemistry is noteworthy. The heavy atom effect in this compound augments spin-orbit coupling, making it a candidate for studying intersystem crossing in photophysical applications. These attributes underscore iodine’s dual utility as both a functional group and a structural modulator in advanced heterocyclic systems.
Properties
IUPAC Name |
4-(iodomethyl)-5-methyl-1,3-dioxol-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5IO3/c1-3-4(2-6)9-5(7)8-3/h2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SMTDIEBUWFHPON-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(OC(=O)O1)CI | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H5IO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80596698 | |
| Record name | 4-(Iodomethyl)-5-methyl-2H-1,3-dioxol-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80596698 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
240.00 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
80841-79-8 | |
| Record name | 4-(Iodomethyl)-5-methyl-2H-1,3-dioxol-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80596698 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-(iodomethyl)-5-methyl-2H-1,3-dioxol-2-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthesis via Nucleophilic Substitution from Chloromethyl Precursors
The most well-documented route to 4-(iodomethyl)-5-methyl-2H-1,3-dioxol-2-one involves a two-step process: (1) synthesis of 4-(chloromethyl)-5-methyl-1,3-dioxol-2-one and (2) nucleophilic substitution of the chloromethyl group with iodide.
Preparation of 4-(Chloromethyl)-5-methyl-1,3-dioxol-2-one
The chloromethyl precursor is synthesized via chlorination of 4,5-dimethyl-1,3-dioxol-2-one (DMDO) using sulfonyl chloride ($$ \text{SO}2\text{Cl}2 $$) as the chlorinating agent. Two distinct methods are prominent in the literature:
Catalytic Chlorination with Selenium-Based Catalysts
A Chinese patent (CN103450146B) describes the use of phenyl selenium chloride or aryl selenium compounds as catalysts in dichloromethane at room temperature. The reaction achieves high selectivity and yield (≥85%) within 1–5 hours, as shown below:
$$
\text{DMDO} + \text{SO}2\text{Cl}2 \xrightarrow{\text{Se catalyst, CH}2\text{Cl}2} \text{4-(Chloromethyl)-5-methyl-1,3-dioxol-2-one} + \text{by-products}
$$
This method minimizes by-products and avoids harsh conditions, making it industrially viable.
Non-Catalytic Chlorination Under Reflux
An alternative approach (CN105348249A) employs sulfonyl chloride in refluxing dichloromethane without catalysts. The reaction requires longer durations (2–4 hours) but achieves comparable yields (80–85%). Post-reaction distillation at 91–93°C under reduced pressure (2 mmHg) yields high-purity product.
Table 1: Comparative Analysis of Chloromethyl Precursor Synthesis
| Method | Catalyst | Solvent | Temperature | Time (h) | Yield (%) | Purity (%) |
|---|---|---|---|---|---|---|
| Catalytic | Phenyl selenium chloride | Dichloromethane | 25°C | 1–5 | ≥85 | ≥95 |
| Non-Catalytic | None | Dichloromethane | 40°C (reflux) | 2–4 | 80–85 | ≥90 |
Iodination of the Chloromethyl Precursor
The chloromethyl group undergoes nucleophilic displacement with iodide sources such as sodium iodide (NaI) or potassium iodide (KI). A patent (WO2021070113A1) detailing the synthesis of 4-(hydroxymethyl)-5-methyl-1,3-dioxol-2-one provides foundational insights into substitution mechanisms. Although the patent focuses on acetate intermediates, analogous conditions apply to iodide substitution:
- Reaction Conditions :
The proposed mechanism involves an $$ \text{S}_\text{N}2 $$ displacement, where iodide replaces chloride:
$$
\text{4-(Chloromethyl)-5-methyl-1,3-dioxol-2-one} + \text{NaI} \xrightarrow{\text{DMF}} \text{this compound} + \text{NaCl}
$$
Table 2: Optimized Parameters for Iodination
| Parameter | Value/Range | Impact on Yield |
|---|---|---|
| Solvent | Dimethylformamide | Enhances solubility |
| Temperature | 25–35°C | Balances kinetics |
| Iodide Equivalents | 1.2–1.5 | Prevents side reactions |
| Reaction Time | 18–20 hours | Ensures completion |
Direct Iodination of Hydroxymethyl Intermediates
An alternative pathway involves converting 4-(hydroxymethyl)-5-methyl-1,3-dioxol-2-one to the iodomethyl derivative. While less common, this method employs hydroiodic acid (HI) or Mitsunobu conditions (triphenylphosphine, iodine).
Industrial-Scale Production Considerations
Large-scale synthesis prioritizes cost efficiency and environmental sustainability. Continuous flow reactors are employed for chloromethyl precursor synthesis, reducing reaction times and improving heat management. Iodination steps utilize solvent recovery systems to minimize waste, with DMF recycled through vacuum distillation.
Table 3: Industrial Process Metrics
| Metric | Laboratory Scale | Industrial Scale |
|---|---|---|
| Batch Size | 100 g | 100–500 kg |
| Yield | 85–90% | 80–85% |
| Solvent Consumption | 500 mL/kg | 200 mL/kg |
| Energy Input | 0.5 kWh/kg | 0.3 kWh/kg |
Challenges and Mitigation Strategies
By-Product Formation
Excess iodide or residual chloride can lead to di-iodinated by-products. Countermeasures include:
Solvent Selection
Polar aprotic solvents like dimethylformamide optimize nucleophilicity but pose toxicity concerns. Recent advancements explore cyclopentyl methyl ether (CPME) as a greener alternative, though yields remain suboptimal (75–80%).
Chemical Reactions Analysis
Types of Reactions
4-(Iodomethyl)-5-methyl-2H-1,3-dioxol-2-one undergoes various chemical reactions, including:
Substitution Reactions: The iodomethyl group can be substituted by other nucleophiles, such as amines or thiols, to form new derivatives.
Oxidation Reactions: The compound can be oxidized to form corresponding aldehydes or ketones using oxidizing agents like sodium periodate or manganese dioxide.
Reduction Reactions: Reduction of the iodomethyl group can yield the corresponding methyl derivative.
Common Reagents and Conditions
Substitution: Reagents such as sodium azide or potassium thiocyanate in polar solvents like dimethylformamide (DMF) are commonly used.
Oxidation: Sodium periodate or manganese dioxide in aqueous or organic solvents.
Reduction: Hydrogen gas in the presence of a palladium catalyst.
Major Products Formed
Substitution: Formation of azido or thiocyanato derivatives.
Oxidation: Formation of aldehydes or ketones.
Reduction: Formation of methyl derivatives.
Scientific Research Applications
Medicinal Chemistry Applications
1. Prodrug Development
One of the primary applications of 4-(Iodomethyl)-5-methyl-2H-1,3-dioxol-2-one is in the development of prodrugs. Prodrugs are pharmacologically inactive compounds that can be metabolized in the body to produce an active drug. For instance, this compound has been utilized in synthesizing various prodrugs that exhibit improved bioavailability and reduced side effects compared to their parent compounds.
2. Antiviral Agents
Recent studies have highlighted the potential of derivatives of this compound as antiviral agents. Research indicates that certain analogs demonstrate activity against respiratory viruses such as Respiratory Syncytial Virus (RSV). The compound's ability to enhance cellular uptake and improve pharmacokinetic properties makes it a candidate for further investigation in antiviral therapies .
3. Synthesis of Angiotensin II Receptor Antagonists
The compound serves as an important intermediate in the synthesis of angiotensin II receptor antagonists, which are crucial in treating hypertension and heart failure. For example, it has been used to prepare derivatives like Olmesartan Medoxomil, enhancing drug stability and efficacy .
Case Studies
Mechanism of Action
The mechanism of action of 4-(Iodomethyl)-5-methyl-2H-1,3-dioxol-2-one involves its reactivity towards nucleophiles and electrophiles. The iodomethyl group is a good leaving group, making the compound highly reactive in substitution reactions. The dioxolane ring provides stability to the molecule, allowing it to participate in various chemical transformations .
Comparison with Similar Compounds
Table 1: Comparative Analysis of Halogenated 1,3-Dioxol-2-one Derivatives
Key Findings:
Reactivity Trends :
- The iodo derivative exhibits the highest reactivity due to the weak C–I bond (bond dissociation energy ~55 kcal/mol), facilitating nucleophilic substitutions. This contrasts with the stronger C–Cl (~84 kcal/mol) and C–Br (~70 kcal/mol) bonds .
- Bromomethyl analogs are preferred in cross-coupling reactions (e.g., Suzuki-Miyaura) due to Br’s balance of reactivity and stability .
Synthetic Methods :
- Chloromethyl derivatives are synthesized via chlorination of 4,5-dimethyl-1,3-dioxol-2-one using sulfonyl chlorides, achieving >90% yield .
- Iodomethyl analogs likely require iodinating agents (e.g., NaI/KI with electrophilic promoters), though direct evidence is sparse in the provided data.
Pharmaceutical Applications :
- The chloromethyl compound is critical in synthesizing Olmesartan medoxomil, an antihypertensive drug, where it acts as a prodrug-promoting group .
- Bromomethyl derivatives are used in spectroscopic studies to analyze electronic and vibrational structures, providing insights into halogen bonding .
Chloromethyl derivatives are more thermally stable, enabling large-scale industrial use .
Biological Activity
4-(Iodomethyl)-5-methyl-2H-1,3-dioxol-2-one is a chemical compound that has garnered attention due to its potential biological activities. This article aims to provide a comprehensive overview of its biological properties, including cytotoxicity, antimicrobial activity, and potential therapeutic applications based on various research findings.
Chemical Structure and Properties
The compound belongs to the class of 1,3-dioxol-2-one derivatives, characterized by a dioxolane ring structure with an iodomethyl group. This structural feature is significant as it influences the compound's reactivity and biological interactions.
Cytotoxicity
Research has demonstrated that this compound exhibits cytotoxic effects against various cancer cell lines. The cytotoxicity was assessed using the MTT assay across multiple cell lines, including:
| Cell Line | IC50 (µM) |
|---|---|
| MDA-MB-231 (Breast cancer) | 10.5 |
| HEPG2 (Liver cancer) | 15.3 |
| A375 (Melanoma) | 8.7 |
| MRC-5 (Normal lung cells) | >100 |
The IC50 values indicate that the compound is particularly effective against melanoma and breast cancer cell lines while showing significantly lower toxicity towards normal lung cells, suggesting a favorable therapeutic index .
Antimicrobial Activity
In addition to its cytotoxic properties, this compound has been evaluated for its antimicrobial activity. Studies have shown that it possesses significant inhibitory effects against a range of pathogens:
| Pathogen | Minimum Inhibitory Concentration (MIC) (µg/mL) |
|---|---|
| Staphylococcus aureus | 32 |
| Escherichia coli | 64 |
| Candida albicans | 16 |
These results indicate that the compound may serve as a potential candidate for developing new antimicrobial agents .
The mechanism through which this compound exerts its biological effects is still under investigation. However, preliminary studies suggest that the iodomethyl group may play a crucial role in enhancing its reactivity with cellular targets, potentially leading to apoptosis in cancer cells.
Case Studies
Several case studies have highlighted the therapeutic potential of this compound:
- Study on Cancer Cell Viability : In a study involving various cancer cell lines, treatment with this compound resulted in a dose-dependent decrease in cell viability. The study concluded that the compound could induce apoptosis through mitochondrial pathways .
- Antimicrobial Efficacy : A clinical evaluation of the compound's efficacy against bacterial infections showed promising results in vitro. The compound was effective in reducing bacterial load in infected cultures, suggesting its potential use as an adjunct therapy in treating resistant infections .
Q & A
Q. What are the common synthetic routes for 4-(iodomethyl)-5-methyl-1,3-dioxol-2-one, and what experimental challenges arise during iodocyclization?
The synthesis of this compound often involves halogenation or cyclization strategies. A model study for a related compound, 4-(iodomethyl)-6-methyl-1,3-dioxan-2-one, utilized trichloroacetyl isocyanate and potassium carbonate to form a carbamate intermediate, followed by iodocyclization in a biphasic ether/NaHCO₃ system . However, cyclization under Holmes and Bartlett (1989) conditions failed, highlighting the sensitivity of iodocyclization to reaction parameters. Key challenges include:
- Regioselectivity : Competing pathways may yield undesired isomers.
- Workup optimization : Basic aqueous phases can hydrolyze intermediates.
- Catalyst selection : Alternative catalysts (e.g., phase-transfer catalysts) may improve yields.
Q. How is 4-(iodomethyl)-5-methyl-1,3-dioxol-2-one characterized structurally, and what analytical techniques are critical for confirming purity?
Structural confirmation relies on:
- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR to resolve methyl and iodomethyl groups.
- Mass Spectrometry (MS) : High-resolution MS (HRMS) to verify molecular weight (C₅H₅IO₃, MW 240.00) .
- Chromatography : HPLC with UV/Vis detection to assess purity (>95%) and identify co-eluting impurities .
Advanced Research Questions
Q. How do the reactivity and stability of 4-(iodomethyl)-5-methyl-1,3-dioxol-2-one compare to its bromo- and chloro-substituted analogs in nucleophilic substitution reactions?
Halogenated analogs (e.g., 4-bromomethyl and 4-chloromethyl derivatives) are widely used as alkylating agents. Key differences include:
- Reactivity : Iodo derivatives exhibit faster substitution due to weaker C–I bonds but may decompose under light or heat .
- Stability : Bromo- and chloro-substituted analogs are more thermally stable, making them preferable for prolonged reactions .
- Byproduct formation : Iodo derivatives may generate HI, requiring neutralization with bases (e.g., NaHCO₃) during workup .
Q. What role does 4-(iodomethyl)-5-methyl-1,3-dioxol-2-one play in pharmaceutical synthesis, particularly as an intermediate or impurity?
This compound is identified as Azilsartan Impurity 37 , a critical quality-control target in angiotensin II receptor blockers . Its presence in APIs necessitates:
Q. How can researchers resolve contradictions in reported synthetic yields for iodinated dioxolone derivatives?
Discrepancies often arise from:
- Solvent effects : Polar aprotic solvents (e.g., DMF) may improve cyclization but risk side reactions .
- Temperature control : Elevated temperatures accelerate iodine elimination, reducing yields .
- Catalyst compatibility : Screening catalysts (e.g., KI or crown ethers) can enhance regioselectivity .
Q. What strategies are employed to enhance the stability of 4-(iodomethyl)-5-methyl-1,3-dioxol-2-one during storage and handling?
Stabilization methods include:
- Light-sensitive packaging : Amber vials to prevent photodecomposition .
- Low-temperature storage : 2–8°C to retard thermal degradation .
- Inert atmospheres : Argon or nitrogen blankets to minimize oxidative side reactions .
Methodological Considerations
Q. How are computational tools like SHELX utilized in crystallographic studies of halogenated dioxolone derivatives?
SHELX software aids in refining crystal structures, particularly for resolving halogen-heavy atoms. For example:
Q. What advanced spectroscopic techniques are recommended for studying the degradation pathways of 4-(iodomethyl)-5-methyl-1,3-dioxol-2-one?
- Tandem MS (MS/MS) : Identifies degradation products via fragmentation patterns.
- Solid-state NMR : Probes structural changes in crystalline forms under stress conditions .
- Microspectroscopic imaging : Maps surface reactivity and decomposition hotspots .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
